Rasagiline N-β-D-Glucuronide Sodium Salt is a metabolite of Rasagiline, an irreversible inhibitor of monoamine oxidase B, primarily used in the treatment of Parkinson's disease. This compound is characterized by its molecular formula and a molecular weight of 369.34 g/mol . The sodium salt form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.
Rasagiline was originally synthesized as a therapeutic agent for Parkinson's disease, and its glucuronide derivative arises from metabolic processes in the body. This compound is typically produced through enzymatic conjugation involving UDP-glucuronosyltransferases, which facilitate the addition of glucuronic acid to Rasagiline, thereby forming Rasagiline N-β-D-Glucuronide.
Rasagiline N-β-D-Glucuronide Sodium Salt is classified as a small molecule drug. It falls under the category of monoamine oxidase inhibitors and is specifically noted for its selectivity towards monoamine oxidase B. This classification is crucial in understanding its therapeutic mechanisms and potential interactions with other medications.
The synthesis of Rasagiline N-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of Rasagiline. The process can be summarized as follows:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and enzyme concentration to enhance yield and purity. Recent advancements have focused on improving the efficiency of enzymatic reactions to minimize by-products and enhance scalability for industrial applications .
The molecular structure of Rasagiline N-β-D-Glucuronide Sodium Salt features a propargylamine backbone with a glucuronic acid moiety attached via a β-linkage. This structural configuration is essential for its biological activity and solubility properties.
Rasagiline N-β-D-Glucuronide Sodium Salt undergoes several key reactions relevant to its pharmacological activity:
These reactions are crucial for understanding the pharmacokinetics and dynamics of Rasagiline within the body, influencing its efficacy and safety profile in therapeutic applications .
Rasagiline N-β-D-Glucuronide Sodium Salt acts primarily through its parent compound, Rasagiline. The mechanism involves:
Research indicates that Rasagiline enhances dopaminergic signaling pathways, contributing to improved motor function in Parkinson's disease patients .
These properties are critical for formulation development and determining appropriate dosing regimens .
Rasagiline N-β-D-Glucuronide Sodium Salt has several significant applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4